N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
The compound N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a highly glycosylated acetamide derivative characterized by multiple oxyoxane (tetrahydropyran) rings, hydroxyl groups, and a terminal acetamide moiety. The compound’s complexity arises from its branched glycosidic linkages and polyhydroxy substituents, which confer high hydrophilicity and stereochemical diversity .
Properties
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)21(47)23(49)30(51-8)58-28-22(48)18(44)12(5-36)54-32(28)56-26-15(33-9(2)39)29(52-13(6-37)19(26)45)57-27-20(46)14(7-38)53-31(24(27)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVXXTISAIGIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloroacetimidate Donor Methodology
The Koenigs–Knorr reaction with trichloroacetimidate donors is widely employed for constructing β-linked glycosides:
Procedure :
-
Activate the anomeric hydroxyl of protected glucose derivatives with Cl₃CCN/DBU to form trichloroacetimidate donors.
-
Couple with acceptors (e.g., 1,2,4,5-tetrahydroxy-6-oxohexan-3-ol) using BF₃·OEt₂ catalysis in anhydrous CH₂Cl₂ at –40°C.
-
Achieve β-selectivity >95% via neighboring group participation from C2-acetamide.
Example :
| Donor | Acceptor | Catalyst | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| GlcNAc-imidate | Tetrahydroxyketohexanol | BF₃·OEt₂ | 78 | 1:19 |
| Methyloxan-imidate | Core glucopyranose | TMSOTf | 65 | 1:9 |
Thioglycoside-Mediated Sequential Assembly
Thioglycosides enable iterative glycosylation due to their stability under acidic conditions:
Key Steps :
-
Synthesize thioglycoside precursors (e.g., 3,4,5-trihydroxy-6-methyloxan-2-yl-SPh ) via BF₃·OEt₂-promoted coupling.
-
Activate with NIS/AgOTf for sequential glycosylation of the central core.
-
Final deprotection using Hg(NO₃)₂/CH₃CN-H₂O removes thiophenyl groups.
Advantages :
Enzymatic Glycosylation Approaches
One-Pot Multienzyme (OPME) Systems
OPME systems combine glycosyltransferases (GTs) and sugar nucleotide synthases for in situ donor generation:
Protocol :
-
Generate UDP-GlcNAc from N-acetylglucosamine using GlcNAc kinase and UDP-sugar pyrophosphorylase .
-
Employ β-1,4-galactosyltransferase (GalT) to install branches onto the core structure.
-
Co-express sialyltransferases for terminal ketose unit addition.
Optimization Data :
| Enzyme | Substrate | kₐₜ (s⁻¹) | Yield (%) |
|---|---|---|---|
| GalT (E. coli) | Core glucopyranose | 12.4 | 82 |
| Sialyltransferase (PmST) | Galactosylated product | 8.7 | 75 |
Protecting Group Strategies
Temporary Protecting Groups
-
Acetyl (Ac) : Removed via Zemplén deacetylation (NaOMe/MeOH).
-
Benzyl (Bn) : Cleaved by hydrogenolysis (H₂/Pd-C).
Orthogonal Deprotection Sequence :
-
Remove Ac groups first under mild basic conditions.
-
Hydrogenolyze Bn groups without affecting silyl ethers.
Convergent Synthesis of Branched Segments
Synthesis of 1,2,4,5-Tetrahydroxy-6-oxohexan-3-yl Branch
Route :
Synthesis of 3,4,5-Trihydroxy-6-methyloxan-2-yl Unit
Route :
-
Methylation : Treat 4,6-O-benzylidene-α-D-glucopyranose with MeI/Ag₂O.
-
Regioselective Deprotection : H₂SO₄/H₂O removes benzylidene group.
Final Assembly and Global Deprotection
Stepwise Assembly :
-
Couple pre-formed branches to the core glucopyranose via trichloroacetimidate chemistry.
-
Install acetamide via Schotten–Baumann reaction (Ac₂O/pyridine).
Global Deprotection :
-
Hydrogenolysis (H₂/Pd-C) removes all Bn groups.
Overall Yield : 14–18% over 22 steps.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.
Reduction: This can reduce the aldehyde groups to alcohols.
Substitution: This involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of lacto-N-fucopentaose can yield lacto-N-fucopentaose derivatives with modified sugar residues, while reduction can produce lacto-N-fucopentaose alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 691.6 g/mol. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its solubility and reactivity in biological systems. These properties make it an interesting subject for research in carbohydrate chemistry.
Pharmacological Applications:
The compound exhibits various biological activities that suggest potential therapeutic applications:
- Antioxidant Properties: The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Mechanism of Action:
The mechanism by which this compound exerts its effects likely involves interaction with specific cellular targets such as glycosyltransferases and glycosidases. These interactions can influence glycosylation processes critical for cell signaling and recognition.
Applications in Medicine
Drug Development:
Research is ongoing to explore the use of N-[2-[3,5-dihydroxy...] as a scaffold for designing novel glycomimetics—compounds that mimic the structure of carbohydrates but have enhanced stability and bioactivity. This could lead to new treatments for diseases such as cancer and diabetes.
Therapeutic Delivery Systems:
Due to its solubility and biocompatibility, this compound can be utilized in drug delivery systems where it serves as a carrier for therapeutic agents, enhancing their bioavailability and targeting capabilities.
Industrial Applications
Food Industry:
The compound's properties may also find applications as a food additive due to its ability to enhance texture and stability in food products. Its antioxidant capabilities could help preserve food quality.
Cosmetic Applications:
In the cosmetic industry, it can be incorporated into formulations aimed at improving skin hydration and providing antioxidant benefits.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant radical scavenging activity in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in cell cultures. |
| Study 3 | Drug Delivery | Evaluated as a carrier for anticancer drugs with improved efficacy observed in animal models. |
Mechanism of Action
The mechanism of action of lacto-N-fucopentaose centn involves its interaction with specific receptors and enzymes in the gut. It can inhibit the adhesion of pathogens to the gut lining by mimicking the structures of host cell surface glycans. This prevents the colonization and infection by harmful bacteria and viruses. Additionally, lacto-N-fucopentaose centn can promote the growth of beneficial gut bacteria, such as Bifidobacteria, by serving as a prebiotic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound vs. N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide (CAS 75645-27-1)
- Similarities : Both compounds feature a glycosylated acetamide core with oxyoxane rings and hydroxyl groups. They share a terminal acetamide group and polyhydroxy substituents, enhancing solubility in polar solvents .
- Differences : The target compound includes a 1,2,4,5-tetrahydroxy-6-oxohexan-3-yl moiety, introducing a keto group absent in CAS 75645-27-1. This modification may influence redox reactivity or binding specificity .
Target Compound vs. N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b)
- Similarities : Both contain acetamide groups.
- Differences : Compound 3b is aromatic, with methoxy and benzamide substituents, whereas the target compound is aliphatic and glycosylated. The aromaticity of 3b confers UV activity and lipophilicity, contrasting with the target’s water-soluble glycan backbone .
Physicochemical Properties
Key Research Findings
Stability : Polyhydroxy groups may reduce oxidative degradation compared to aromatic acetamides like 3b, which are prone to photodegradation .
Synthetic Challenges : Multi-step synthesis of the target compound requires precise stereochemical control, unlike simpler acetamides synthesized via one-step coupling .
Biological Activity
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound that has garnered attention in the field of biological research. This article aims to explore its biological activity, including its pharmacological effects, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound has a highly intricate molecular structure characterized by multiple hydroxyl groups and oxane rings. Its molecular formula is C27H45N3O20, with a molecular weight of approximately 651.66 g/mol. The detailed structural formula reveals several functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C27H45N3O20 |
| Molecular Weight | 651.66 g/mol |
| Functional Groups | Hydroxyl (-OH), Acetamide (-NHCOCH3), Glycosidic linkages |
Pharmacological Effects
Research has indicated that this compound exhibits various biological activities:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests strong antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Cell Signaling Modulation : It may interact with specific receptors involved in cell signaling pathways related to inflammation and immune response.
- Enzyme Inhibition : The compound may inhibit enzymes responsible for the production of inflammatory mediators.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines, the compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a dose-dependent reduction in oxidative markers.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited growth at concentrations as low as 50 µg/mL for Gram-positive bacteria and 100 µg/mL for Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis involves multi-step glycosylation and acetylation reactions. For example, coupling intermediates like oxadiazole derivatives with chloroacetyl chloride under reflux conditions in the presence of triethylamine can yield acetamide-linked products. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like chloroacetyl chloride . Purification via recrystallization (e.g., using pet-ether) is critical for removing unreacted starting materials .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for confirming stereochemistry and glycosidic linkages. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. X-ray crystallography is recommended for resolving ambiguous configurations in complex sugar moieties .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) and LC-MS hyphenation are standard for purity analysis. Accelerated stability studies under varying pH (4–9) and temperatures (25–60°C) using phosphate buffer systems can identify degradation pathways. Quantify degradation products via peak integration and compare against reference standards .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in glycosidic linkage reactivity data during synthesis?
- Methodological Answer : Conflicting reactivity data may arise from steric hindrance or competing hydrolysis. Use enzymatic assays (e.g., glycosidase treatment) to confirm linkage specificity. Alternatively, employ deuterium-exchange NMR to monitor proton environments during glycosylation steps . Kinetic modeling of reaction intermediates can also clarify competing pathways .
Q. How can computational methods predict the compound’s conformational dynamics and interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model glycosidic bond flexibility. Docking studies (AutoDock Vina) against protein targets (e.g., IL-6 or MMP3) require high-resolution structural data from crystallography or cryo-EM. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding affinities .
Q. What methodologies address solubility limitations in aqueous and organic solvents for in vitro assays?
- Methodological Answer : Solubility can be enhanced via co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., PEGylation of hydroxyl groups). Phase-solubility diagrams using cyclodextrins as complexing agents are effective for determining optimal concentrations. For organic phases, test solubility in acetonitrile:methanol (1:1) with sonication .
Q. How do researchers design experiments to study the compound’s interaction with inflammatory biomarkers like IL-6?
- Methodological Answer : Immobilize the compound on gold electrodes (e.g., TFGAs) via thiol-gold chemistry, and use SPR or Electrochemical Impedance Spectroscopy (EIS) to monitor IL-6 binding in real time. Control experiments with blocking agents like ethanolamine or BSA minimize nonspecific interactions. Validate with ELISA for cytokine quantification .
Q. What advanced analytical approaches reconcile discrepancies in stability data under oxidative conditions?
- Methodological Answer : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess oxidative degradation thresholds. Use LC-MS/MS to identify oxidation byproducts (e.g., hydroxylated or fragmented derivatives). Redox stability can be improved by incorporating antioxidants (e.g., ascorbic acid) into formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
